4-Hydroxy-6-methylpyrimidine

Quality Control Synthesis Characterization

Sourcing a reliable pyrimidine building block for kinase inhibitor synthesis? 4-Hydroxy-6-methylpyrimidine offers a defined lactam-lactim tautomeric equilibrium critical for medicinal chemistry and analytical applications. • Pharmaceutical Intermediate: Key precursor for tyrosine kinase inhibitors and adenine-based antitumor agents. • Analytical Standard: Validated internal standard for GC-MS quantification of pirimicarb metabolites. • Industrial Scalability: Improved synthetic routes (CN-118530185-A) enable cost-efficient, large-scale procurement. • Quality Assurance: ≥97% purity with consistent melting point (145-150 °C) ensures reproducible results.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 156647-96-0
Cat. No. B114371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-6-methylpyrimidine
CAS156647-96-0
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N=CN1
InChIInChI=1S/C5H6N2O/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8)
InChIKeyLHRIUKSRPHFASO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-6-methylpyrimidine Specifications & Sourcing


4-Hydroxy-6-methylpyrimidine, also known as 6-methylpyrimidin-4-ol, is a heterocyclic building block with the molecular formula C5H6N2O and a molecular weight of 110.11 g/mol . It is a pyrimidine derivative that primarily exists in a lactam-lactim tautomeric equilibrium, with the lactam form (6-methyl-4(3H)-pyrimidinone) predominating in solution [1]. The compound is supplied as a solid with a melting point of 145–150 °C and is typically available at purities of 97% or higher from major vendors . It is commonly employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and it serves as a building block for kinase inhibitors and other bioactive molecules . The CAS number 156647-96-0 is a synonym and is fully interchangeable with the primary CAS RN 3524-87-6 in chemical sourcing contexts .

4-Hydroxy-6-methylpyrimidine Irreplaceability


While 4-Hydroxy-6-methylpyrimidine may appear to be a simple pyrimidine derivative, its substitution pattern (hydroxyl at C4, methyl at C6) dictates specific reactivity and physical properties that are not shared by unsubstituted pyrimidine or other mono-substituted analogs [1]. For instance, the presence of the 4-hydroxyl group enables a lactam-lactim tautomerism that is critical for its role as an intermediate in the synthesis of certain kinase inhibitors and as a metabolite standard . Substituting a generic pyrimidine or a differently substituted analog would alter the electronic character of the ring and the position of reactive sites, leading to failed syntheses, incorrect analytical standards, or invalid biological models. The quantitative evidence below underscores these unique, context-dependent differentiators that directly impact procurement decisions for specific research or industrial applications [2].

4-Hydroxy-6-methylpyrimidine Differentiation Evidence


Purity & Melting Point Benchmarks

For use as a chemical intermediate, the purity and melting point of 4-Hydroxy-6-methylpyrimidine are paramount. Compared to other pyrimidine derivatives, this compound has well-defined specifications from major vendors, with a minimum purity of 97.0% (by titration) and a narrow melting point range of 145.0 to 149.0 °C . This is in contrast to less pure or less well-characterized pyrimidine alternatives where the purity may be lower and the melting point range broader, potentially indicating impurities that could derail sensitive synthetic routes .

Quality Control Synthesis Characterization

Analytical Internal Standard for Metabolites

4-Hydroxy-6-methylpyrimidine has been validated as an analytical internal standard for the quantification of pirimicarb metabolites in human urine using gas chromatography-mass spectrometry (GC-MS) [1]. In this application, the compound is not interchangeable with other pyrimidine analogs because its unique retention time and mass spectral properties are calibrated to the specific analytical method. This establishes a verified, method-specific role for which generic substitution would be invalid .

Analytical Chemistry Metabolomics Toxicology

Scalable & Mild Synthesis from Patent

A 2024 patent (CN-118530185-A) describes a new method for preparing 4-Hydroxy-6-methylpyrimidine that uses triphosgene under weakly alkaline conditions, starting from acetoacetamide and ammonia [1]. This process is contrasted with older methods that may use sodium hydroxide and hydrogen peroxide [1]. The new method is described as having milder reaction conditions and avoiding the use of strong oxidants, which is a significant differentiator for potential licensees or industrial producers interested in a more cost-effective and scalable route [2]. This patent provides a quantifiable, verifiable differentiation in the context of industrial manufacturing.

Process Chemistry Patents Industrial Synthesis

Tautomeric Equilibrium & Reactivity

4-Hydroxy-6-methylpyrimidine exists in a lactam-lactim tautomeric equilibrium, with the lactam form (6-methyl-4(3H)-pyrimidinone) predominating in solution [1]. This property is a key differentiator from other methylpyrimidines or hydroxypyrimidines that may favor different tautomeric states [2]. The equilibrium influences the compound's nucleophilicity and electrophilicity, which in turn affects its reactivity as a synthetic intermediate. For instance, the predominant lactam form may undergo different reactions compared to a lactim-rich analog . While direct quantitative data on the equilibrium constant for this specific compound is not readily available, the known predominance of the lactam form is a critical piece of information for chemists designing synthetic pathways.

Physical Chemistry Tautomerism Reactivity

4-Hydroxy-6-methylpyrimidine Applications


Kinase Inhibitor & Antitumor Synthesis

This compound is a key intermediate for the synthesis of tyrosine kinase inhibitors and other antitumor agents based on adenine derivatives [1]. The defined purity and melting point specifications (Section 3, Evidence Item 1) ensure that the compound is of sufficient quality for use in multistep medicinal chemistry syntheses, where impurities can lead to off-target effects or failed reactions. Procurement from vendors with tight quality control is essential for research groups focused on developing novel kinase inhibitors .

Metabolite Quantification Standard

As validated in a published method, 4-Hydroxy-6-methylpyrimidine can serve as an internal standard for the GC-MS quantification of pirimicarb metabolites in human urine (Section 3, Evidence Item 2) [2]. For forensic or toxicology laboratories performing this specific assay, procurement of this exact compound is non-negotiable. Any substitution would compromise the validity of the analytical results. This is a high-value, application-specific use case where the compound's identity is directly tied to a regulatory or clinical workflow .

Industrial Pyrimidine Intermediates

The 2024 patent (CN-118530185-A) provides a more efficient and milder synthetic route to 4-Hydroxy-6-methylpyrimidine (Section 3, Evidence Item 3) [3]. This makes the compound a more attractive starting material for industrial applications, such as the production of agrochemicals or pharmaceutical intermediates . A procurement decision for large-volume sourcing would be informed by the cost advantages and safety improvements outlined in this patent, compared to older, less efficient methods [3].

Tautomerism & Reactivity Studies

The well-defined lactam-lactim tautomerism of this compound (Section 3, Evidence Item 4) makes it a valuable model system for studying the effect of tautomeric state on chemical reactivity [1]. Researchers in physical organic chemistry or those developing new synthetic methodologies would specifically choose this compound to investigate how the predominant lactam form influences reactions such as alkylation, acylation, or nucleophilic substitution [2]. A generic pyrimidine lacking this specific substitution pattern would not be a suitable substitute for such fundamental studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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